
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- is an organolithium compound with the molecular formula C9H13Li. It is a derivative of cyclopentadiene, where four methyl groups are substituted at the 1, 2, 3, and 4 positions. This compound is known for its reactivity and is used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of 1,2,3,4-tetramethylcyclopentadiene with a lithium reagent. One common method is the reaction of 1,2,3,4-tetramethylcyclopentadiene with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to form reduced derivatives.
Substitution: Participates in substitution reactions where the lithium atom is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetramethylcyclopentadienone, while substitution reactions can produce a variety of substituted cyclopentadienes.
科学的研究の応用
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a reagent in various synthetic reactions.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, although its use in medicine is still under research.
Industry: Utilized in the production of specialty chemicals and as a catalyst in industrial processes.
作用機序
The mechanism of action of Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- involves its ability to act as a nucleophile due to the presence of the lithium atom. It can readily donate electrons to electrophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
Lithium pentamethylcyclopentadienide: Similar in structure but with an additional methyl group.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: The parent compound without the lithium atom.
Uniqueness
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- is unique due to its specific substitution pattern and the presence of the lithium atom, which imparts distinct reactivity and properties compared to other similar compounds .
特性
分子式 |
C9H13Li |
|---|---|
分子量 |
128.2 g/mol |
IUPAC名 |
lithium;1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13.Li/c1-6-5-7(2)9(4)8(6)3;/h6H,1-4H3;/q-1;+1 |
InChIキー |
OJDFMHQCKBRJIF-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1[C-]=C(C(=C1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-chloro-2-(3-methoxyphenyl)-3aH-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12351775.png)
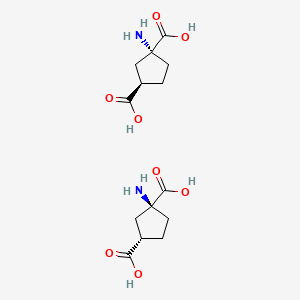
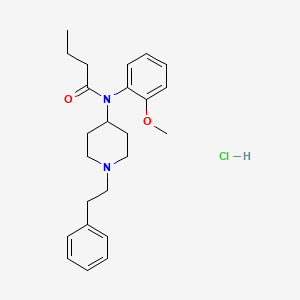
![(E)-4-[2-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B12351792.png)
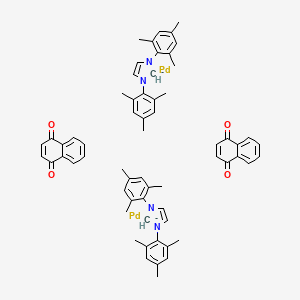
![8-chloro-5-methyl-3,4,6,7,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B12351806.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12351821.png)
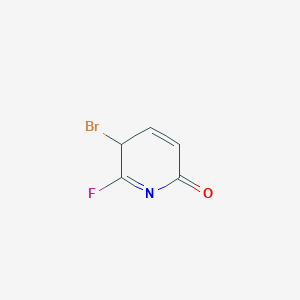
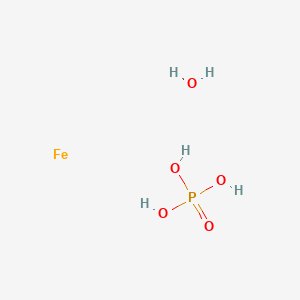
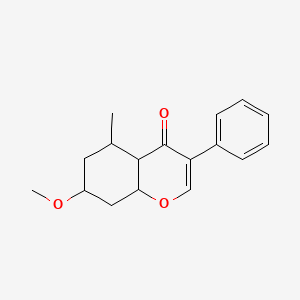
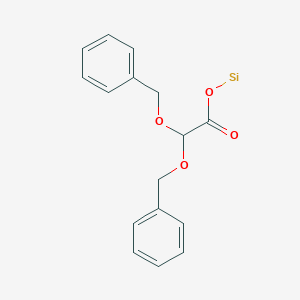
![1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12351850.png)

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12351872.png)
